Afatinib Impurity AFT-8
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Overview
Description
Afatinib Impurity AFT-8 is a chemical compound that is an impurity of its parent compound, Afatinib. Afatinib is an aminocrotonylamino-substituted quinazoline derivative used for treating cancer and diseases of the respiratory tract, lungs, gastrointestinal tract, bile duct, and gallbladder . This compound is specifically identified as N-[4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)-3-hydroxybutenamide .
Preparation Methods
The synthesis of Afatinib Impurity AFT-8 involves several steps, including cyclization, nitration, substitution, reduction, condensation, and salification . The synthetic route typically starts with 4-fluoro-2-aminobenzoic acid and formamidine acetate . The process involves the following steps:
Cyclization: Formation of the quinazoline ring.
Nitration: Introduction of nitro groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Reduction: Conversion of nitro groups to amino groups.
Condensation: Formation of larger molecules from smaller ones.
Salification: Formation of salts to improve solubility and stability.
Industrial production methods focus on optimizing these steps to achieve high yield and purity. The process is designed to be scalable and robust, ensuring consistent quality and control of impurities .
Chemical Reactions Analysis
Afatinib Impurity AFT-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
The major products formed from these reactions include various intermediates and by-products, which are carefully monitored and controlled during the synthesis process .
Scientific Research Applications
Afatinib Impurity AFT-8 has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with cellular targets.
Mechanism of Action
Afatinib Impurity AFT-8, like its parent compound Afatinib, is believed to exert its effects by covalently binding to the kinase domains of epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . This binding results in irreversible inhibition of tyrosine kinase autophosphorylation, leading to reduced signal transduction and inhibition of tumor cell growth and proliferation . The molecular targets and pathways involved include the ErbB receptor family, which plays a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Afatinib Impurity AFT-8 can be compared with other similar compounds, such as:
Afatinib N-Oxide: Another impurity of Afatinib with a similar structure but different functional groups.
Afatinib Hydroxy Impurity: Contains a hydroxyl group, making it more polar than AFT-8.
Afatinib Dimer Impurity: A dimeric form of Afatinib, which may have different biological activity and stability.
The uniqueness of this compound lies in its specific structure and the presence of the tetrahydrofuran-3-yl group, which may influence its chemical and biological properties .
Properties
Molecular Formula |
C24H27ClFN5O4 |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide |
InChI |
InChI=1S/C24H27ClFN5O4/c1-31(2)11-15(32)8-23(33)30-21-9-17-20(10-22(21)35-16-5-6-34-12-16)27-13-28-24(17)29-14-3-4-19(26)18(25)7-14/h3-4,7,9-10,13,15-16,32H,5-6,8,11-12H2,1-2H3,(H,30,33)(H,27,28,29)/t15?,16-/m0/s1 |
InChI Key |
IQINQKMQCQYKAD-LYKKTTPLSA-N |
Isomeric SMILES |
CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)O |
Canonical SMILES |
CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)O |
Origin of Product |
United States |
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